REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:20])[C:9]=1[NH:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1)[C:5]#N.[OH-:21].[Na+].C[OH:24]>>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:20])[C:9]=1[NH:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1)[C:5]([OH:24])=[O:21] |f:1.2|
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Name
|
|
Quantity
|
26.2 g
|
Type
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reactant
|
Smiles
|
FC=1C=C(C#N)C=C(C1NCC1=CC=C(C=C1)OC)F
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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300 mL
|
Type
|
reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by heating
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Type
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TEMPERATURE
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Details
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to reflux for 58 hours
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Duration
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58 h
|
Type
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DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure, and dichloromethane (200 ml)
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Type
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ADDITION
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Details
|
was added
|
Type
|
EXTRACTION
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Details
|
followed by extraction with 1M-NaOH aqueous solution (200 ml×3)
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Type
|
ADDITION
|
Details
|
To the aqueous layer, 6M−HCl aqueous solution was added
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Type
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EXTRACTION
|
Details
|
followed by extraction with ethyl acetate (300 ml×2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
After the organic layer was dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
The resulting solid was washed with n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)O)C=C(C1NCC1=CC=C(C=C1)OC)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |